5-ブロモ-6-メチルピリミジン-2,4-ジオール

概要

説明

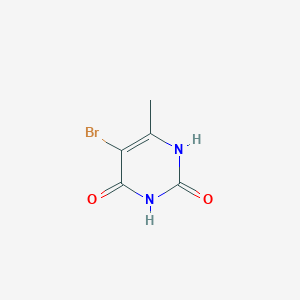

5-Bromo-6-methyluracil is a useful research compound. Its molecular formula is C5H5BrN2O2 and its molecular weight is 205.01 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Bromo-6-methyluracil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53064. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-6-methyluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-methyluracil including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

計算化学

理論化学者と計算化学者は、分子モデリングとシミュレーションにおいて、5-ブロモ-6-メチルピリミジン-2,4-ジオールを使用することができます。 この化合物は、生物系における臭素化有機分子の挙動を理解したり、所望の特性を持つ新規化合物を開発したりするのに役立ちます .

生物活性

5-Bromo-6-methyluracil (5-BMU) is a halogenated derivative of uracil, which has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article presents a comprehensive overview of the biological activity of 5-BMU, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

5-Bromo-6-methyluracil is characterized by its empirical formula and a molecular weight of 219.03 g/mol. It appears as a light yellow to white crystalline powder with limited solubility in water (0.27 g/L at 25 °C) .

1. Antimetabolite Activity:

5-BMU functions as an antimetabolite, interfering with nucleic acid synthesis. It can inhibit the activity of enzymes involved in the metabolism of pyrimidines, which are essential for DNA and RNA synthesis. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for cancer treatment .

2. Modulation of Lipid Peroxidation:

Research indicates that 5-BMU influences lipid peroxidation processes within cells. By modulating oxidative stress responses, it may contribute to wound healing and tissue repair mechanisms .

3. Antiviral Properties:

Some studies suggest that 5-BMU exhibits antiviral activity by disrupting viral replication processes. Its structural similarity to nucleotides allows it to be incorporated into viral RNA, leading to defective viral progeny .

Table 1: Summary of Biological Activities of 5-Bromo-6-Methyluracil

| Activity | Mechanism | References |

|---|---|---|

| Antimetabolite | Inhibition of pyrimidine metabolism | |

| Lipid Peroxidation | Modulation of oxidative stress | |

| Antiviral | Disruption of viral replication |

Case Study: Antitumor Activity

A study conducted on the effects of 5-BMU on various cancer cell lines demonstrated significant cytotoxicity, particularly in breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Case Study: Wound Healing

In an experimental model assessing wound healing, 5-BMU was shown to enhance the healing process by promoting fibroblast proliferation and collagen deposition. This effect was attributed to its ability to modulate lipid peroxidation and enhance antioxidant defenses within the tissue .

特性

IUPAC Name |

5-bromo-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAXNUZNYDEXFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164485 | |

| Record name | 5-Bromo-6-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15018-56-1 | |

| Record name | 5-Bromo-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15018-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-6-methyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-6-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-6-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 5-bromo-6-methyluracil?

A1: 5-Bromo-6-methyluracil is a substituted pyrimidine derivative.

Q2: How does the structure of 5-bromo-6-methyluracil relate to its reactivity?

A2: The presence of bromine at the 5-position and a methyl group at the 6-position significantly influences the reactivity of 5-bromo-6-methyluracil. Research indicates this compound undergoes a unique type of nucleophilic substitution. [, , ] Instead of a direct displacement of the bromine atom, reaction with nucleophiles like aromatic amines or sodium acylates leads to substitution at the 6-methyl group, creating 6-(substituted methyl)uracil derivatives. [, ] This unusual reactivity is attributed to the specific arrangement of substituents on the pyrimidine ring. [, , ]

Q3: Are there any known ring transformations associated with 5-bromo-6-methyluracil?

A3: Yes, studies demonstrate that 5-bromo-6-methyluracil derivatives with a phenyl group at the 1-position can undergo ring transformations when reacting with certain amines. [] For instance, reactions with methylamine lead to the formation of 1-arylhydantoins. [] Furthermore, reactions with hydrazine hydrate result in the creation of 4-ureidopyrazol-3-ones through a double ring transformation involving a hydantoin intermediate. [] These findings highlight the susceptibility of the uracil ring to rearrangements under specific reaction conditions.

Q4: How does 5-bromo-6-methyluracil compare to 4-bromo-5-methyl-(2H)-1,2,6-thiadiazin-3(6H)one 1,1-dioxides in terms of reactivity?

A4: While both compounds possess a bromine atom, they exhibit different reactivities. 5-Bromo-6-methyluracil is known to undergo nucleophilic substitution at the 6-methyl group. [, ] In contrast, 4-bromo-5-methyl-(2H)-1,2,6-thiadiazin-3(6H)one 1,1-dioxides can act as bromonium ion sources. [] This distinction arises from the differences in their core structures – a uracil ring versus a thiadiazine ring – and the influence of the respective substituents on bromine's electrophilicity.

Q5: Has 5-bromo-6-methyluracil been investigated for its herbicidal activity?

A5: While not as widely studied as its close analog terbacil (3-tert-butyl-5-chloro-6-methyluracil), 5-bromo-6-methyluracil, often referred to as DP-733 in older literature, has been explored for potential herbicidal applications. [, ] Research from the 1960s and 1970s examined its effectiveness in controlling weeds like nutsedge (Cyperus rotundus) and hoary alyssum (Berteroa incana). [, ] These studies provided insights into its activity against specific weed species and its potential use in agricultural settings.

Q6: Are there any studies on the analytical methods for detecting and quantifying 5-bromo-6-methyluracil?

A7: While specific details on analytical methods for 5-bromo-6-methyluracil are limited in the provided research, related studies offer valuable insights. Research on similar herbicides, such as terbacil and bromacil, highlights the use of techniques like gas chromatography to monitor their presence in various matrices, including soil and plant tissues. [, ] These methods likely serve as a foundation for developing and validating analytical techniques specifically tailored to 5-bromo-6-methyluracil.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。